molecular formula C8H12N2O2 B1203002 Pyridoxamine CAS No. 85-87-0

Pyridoxamine

Cat. No. B1203002
CAS RN: 85-87-0
M. Wt: 168.19 g/mol
InChI Key: NHZMQXZHNVQTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridoxamine is one of the three natural forms of vitamin B6, alongside pyridoxine and pyridoxal. As a critical transient intermediate in the catalysis of transamination reactions by vitamin B6-dependent enzymes, pyridoxamine plays a pivotal role in various biological processes. Its significance extends beyond its role in enzymatic reactions, as it also exhibits properties that inhibit the Maillard reaction, thus generating interest in its potential as a pharmacological agent for treating complications of diabetes and other conditions where glycation and oxidative damage are implicated (Voziyan & Hudson, 2005).

Synthesis Analysis

Pyridoxamine synthesis has been a subject of interest due to its pharmacological potential. One novel approach to its synthesis involves the development of multifunctional AGE (Advanced Glycation End-products) and ALE (Advanced Lipoxidation End-products) inhibitors, such as 6-dimethylaminopyridoxamine (dmaPM). This compound enhances the radical trapping ability of pyridoxamine's phenolic group, showing improved efficacy in preventing intermolecular protein cross-linking compared to pyridoxamine itself in ribose glycation studies (Culbertson, Enright, & Ingold, 2003).

Molecular Structure Analysis

The molecular structure of pyridoxamine allows it to effectively inhibit the formation of AGEs and ALEs. This action is attributed to its ability to react with intermediates in lipid autoxidation, as evidenced by the identification of reaction products in vitro and in the urine of diabetic and obese rats. Such interactions underline pyridoxamine's mechanism of action, similar to that of AGE-breakers, by reacting with dicarbonyl intermediates in AGE/ALE formation (Metz, Alderson, Thorpe, & Baynes, 2003).

Chemical Reactions and Properties

Pyridoxamine demonstrates remarkable chemical properties, including the inhibition of chemical modifications of proteins by carbonyls in diabetic conditions. It inhibits the formation of methylglyoxal-derived AGEs and reduces levels of methylglyoxal in red blood cells and plasma, thus preventing the formation of various glycation end products. This action suggests its potential for reducing oxidative stress and AGE formation through direct interaction with reactive carbonyl species (Nagaraj, Sarkar, Mally, Biemel, Lederer, & Padayatti, 2002).

Physical Properties Analysis

The study of pyridoxamine's physical properties is crucial for understanding its behavior and stability under various conditions. While specific studies focusing solely on the physical properties of pyridoxamine in this selection were not highlighted, its solubility, stability, and interaction with other compounds, such as during the inhibition of glycation processes, are intrinsic to its physical characteristics and play a key role in its biological efficacy and potential as a therapeutic agent.

Chemical Properties Analysis

Pyridoxamine's chemical properties, particularly its reactivity with dicarbonyl compounds and its radical trapping abilities, make it a potent inhibitor of AGE and ALE formation. Its effectiveness extends to the protection of proteins from functional damage by reactive carbonyl species, further emphasizing its therapeutic potential. The multifunctional nature of pyridoxamine, including its ability to scavenge toxic carbonyl products and trap reactive oxygen species, underscores its versatility as a pharmaceutical compound (Voziyan & Hudson, 2005).

Scientific Research Applications

  • Treatment of Diabetic Complications : Pyridoxamine shows promise as a pharmacological agent for treating complications of diabetes, such as diabetic nephropathy, retinopathy, and neuropathy. It inhibits the Maillard reaction, a process that contributes to these complications, by blocking oxidative degradation and scavenging toxic carbonyl products (Voziyan & Hudson, 2005) (Metz et al., 2003).

  • Inhibition of Advanced Glycation End Products (AGEs) : Pyridoxamine inhibits the formation of AGEs by reacting with intermediates in the glycation process. This action is thought to be beneficial in preventing or slowing down the progression of various diabetic complications (Williams et al., 2007).

  • Scavenging Reactive Carbonyl Species : It acts as a scavenger of reactive carbonyl species, which are elevated in conditions like diabetes, thereby reducing damage to proteins and other biomolecules (Chetyrkin et al., 2008).

  • Lipid-Lowering Effects : In addition to its glycation inhibitory properties, pyridoxamine also exhibits lipid-lowering effects in animal models, which may contribute to its therapeutic potential in metabolic diseases (Baynes, 2002).

  • Cardiovascular Health : Pyridoxamine might have protective effects against mechanical defects in cardiac aging, potentially by targeting arterial stiffening and improving myocardial contractile performance (Wang et al., 2014).

  • Antioxidant Activity : Pyridoxamine's antioxidant capacity is significant in inhibiting the glycation process, as it can trap various oxygen-centered radicals, contributing to its effectiveness in preventing AGE formation (Ramis et al., 2019).

  • Chemical Modifications for Biological Applications : Various chemical modifications of pyridoxamine enhance its therapeutic potential in diseases like cancer, diabetes, hypertension, tuberculosis, epilepsy, and neurodegenerative diseases (Pawar et al., 2022).

Future Directions

: Kahoun, D., Fojtíková, P., Vácha, F., Čížková, M., Vodička, R., Nováková, E., … & Hypša, V. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some of its derivatives in whole blood. PLOS ONE, 17(7), e0271444. Link : Frontiers. (2023). Comprehensive analysis of metabolomics on flesh quality of… Link : Biorxiv. (2021). Development and validation of an LC-MS/MS method for… Link

properties

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZMQXZHNVQTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046929
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

815 mg/mL
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyridoxamine

CAS RN

85-87-0
Record name Pyridoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxamine
Reactant of Route 2
Reactant of Route 2
Pyridoxamine
Reactant of Route 3
Pyridoxamine
Reactant of Route 4
Pyridoxamine
Reactant of Route 5
Pyridoxamine
Reactant of Route 6
Pyridoxamine

Citations

For This Compound
24,600
Citations
PA Voziyan, BG Hudson - Annals of the New York Academy of …, 2005 - Wiley Online Library
Pyridoxamine (PM) is one of three natural forms of vitamin B 6 . It is a critical transient intermediate in catalysis of transamination reactions by vitamin B 6 ‐dependent enzymes. The …
Number of citations: 150 nyaspubs.onlinelibrary.wiley.com
EE Snell - Journal of the American Chemical Society, 1945 - ACS Publications
… to pyridoxamine which might result from this treatment.Somewhat later, it was found that heating pyridoxamine with a-… casei,1 a change which would be explicable if pyridoxamine were …
Number of citations: 226 pubs.acs.org
PA Voziyan, BG Hudson - Cellular and Molecular Life Sciences CMLS, 2005 - Springer
The discovery that pyridoxamine (PM) can inhibit glycation reactions and the formation of advanced glycation end products (AGEs) stimulated new interest in this B 6 vitamer as a …
Number of citations: 229 link.springer.com
M Alghamdi, FA Bashiri, M Abdelhakim, N Adly… - Clinical …, 2021 - Wiley Online Library
Pyridoxamine‐5′‐phosphate oxidase (PNPO) deficiency is an autosomal recessive pyridoxal 5′‐phosphate (PLP)‐vitamin‐responsive epileptic encephalopathy. The emerging …
Number of citations: 33 onlinelibrary.wiley.com
SK Jain - Metabolism-Clinical and Experimental, 2007 - metabolismjournal.com
… to pyridoxamine and pyridoxal phosphate, which serve as the coenzyme for the transaminases [1, 2]. Pyridoxine, pyridoxamine, and … (aldehyde form) and pyridoxamine (amine form) are …
Number of citations: 41 www.metabolismjournal.com
JM Onorato, AJ Jenkins, SR Thorpe… - Journal of Biological …, 2000 - ASBMB
Maillard or browning reactions lead to formation of advanced glycation end products (AGEs) on protein and contribute to the increase in chemical modification of proteins during aging …
Number of citations: 335 www.jbc.org
ME Williams, WK Bolton, RG Khalifah… - American journal of …, 2007 - karger.com
Background/Aims: Treatments of diabetic nephropathy (DN) delay the onset of end-stage renal disease. We report the results of safety/tolerability studies in patients with overt …
Number of citations: 293 karger.com
V Amarnath, K Amarnath, K Amarnath… - Chemical research in …, 2004 - ACS Publications
… We found pyridoxamine (PM) to react extremely rapidly, with a second-order rate constant at physiological pH being ∼2300 times faster than that of N α -acetyllysine. The extreme …
Number of citations: 109 pubs.acs.org
J Ayling, EE Snell - Biochemistry, 1968 - ACS Publications
June E. Ayling and Esmond E. Snell abstract: Crystalline pyridoxamine pyruvate transami-nase was employed as a model system for study of the kinetics and mechanism of …
Number of citations: 39 pubs.acs.org
SA Harris, D Heyl, K Folkers - Journal of the American Chemical …, 1944 - ACS Publications
The methoxy derivative, I, 6 was converted by means of thionyl chloride to the methoxy chloro compound, II, 7 and this was aminated at room temperature with ammonia to give the …
Number of citations: 93 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.